molecular formula C18H22ClN3O2S B13969493 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969493
M. Wt: 379.9 g/mol
InChI Key: AZVCXSLMEYUHCT-UHFFFAOYSA-N
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Description

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoxaline ring substituted with a chloro group and a piperidine ring attached via a sulfanyl linkage, with a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Chlorination: The quinoxaline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfanyl Linkage Formation: The chlorinated quinoxaline is reacted with a thiol derivative to introduce the sulfanyl group.

    Piperidine Ring Introduction: The sulfanyl-substituted quinoxaline is then coupled with piperidine under basic conditions.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can undergo reduction to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The chloro group on the quinoxaline ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Amino-quinoxaline, thio-quinoxaline derivatives.

Scientific Research Applications

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or bind to enzyme active sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The piperidine ring may enhance the compound’s stability, solubility, and ability to cross biological membranes, making it a valuable scaffold in drug design and material science.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

tert-butyl 3-(3-chloroquinoxalin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-10-6-7-12(11-22)25-16-15(19)20-13-8-4-5-9-14(13)21-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

AZVCXSLMEYUHCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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